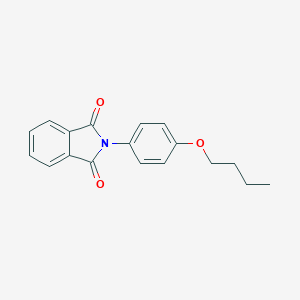
(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE is a chemical compound with a complex structure that includes an acetylamino group, a phenyl ring, and a hydroxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE typically involves the reaction of 4-acetylaminophenol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then acetylated to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetylamino group may also interact with cellular components, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-N-(4-ACETAMIDOPHENYL)-2-(N-HYDROXYIMINO)ACETAMIDE: Unique due to the presence of both acetylamino and hydroxyimino groups.
N-[4-(acetylamino)phenyl]-2-aminobenzamide: Lacks the hydroxyimino group, leading to different chemical properties and reactivity.
N-[4-(acetylamino)phenyl]-2-nitrobenzamide: Contains a nitro group instead of a hydroxyimino group, resulting in different biological activity.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H11N3O3 |
|---|---|
Peso molecular |
221.21g/mol |
Nombre IUPAC |
(2E)-N-(4-acetamidophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C10H11N3O3/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11-16/h2-6,16H,1H3,(H,12,14)(H,13,15)/b11-6+ |
Clave InChI |
UWGIQYMFZUSNKO-IZZDOVSWSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=N/O |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=NO |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


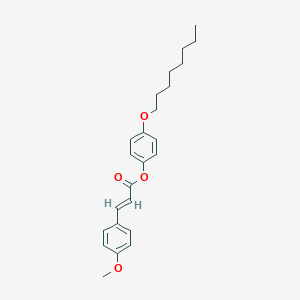
![2-Chloro-5-methylhexyl 4-[2-(4-{[(2-chloro-5-methylhexyl)oxy]carbonyl}phenyl)ethyl]benzoate](/img/structure/B420670.png)
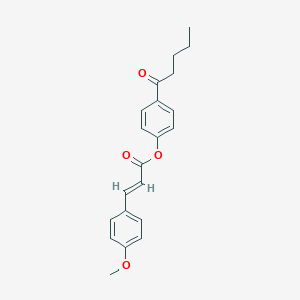
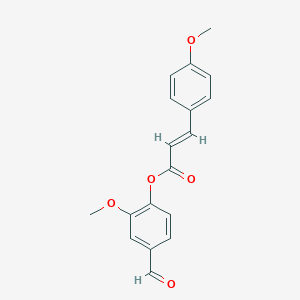
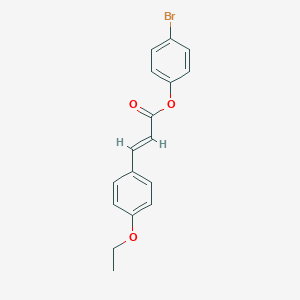
![4-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B420678.png)
![4'-[(4-CHLOROBENZENESULFONYL)OXY]-[1,1'-BIPHENYL]-4-YL 4-CHLOROBENZENE-1-SULFONATE](/img/structure/B420679.png)
![4-methyl-N-[4-[4-[4-[4-[(4-methylbenzoyl)amino]phenyl]sulfanylphenyl]sulfanylphenyl]sulfanylphenyl]benzamide](/img/structure/B420680.png)
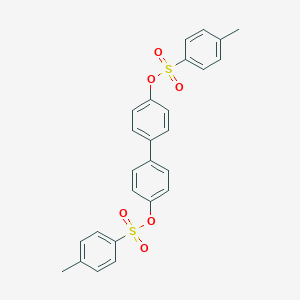
![4-Nitrophenyl 3-[(4-nitrophenoxy)sulfonyl]benzoate](/img/structure/B420686.png)
![4'-[(Phenylsulfonyl)oxy][1,1'-biphenyl]-4-yl benzenesulfonate](/img/structure/B420687.png)
![2-[4-(2,4-dipentylphenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B420688.png)
![5-BROMO-N-{4-[(1-BROMONAPHTHALEN-2-YL)OXY]-3-CHLOROPHENYL}-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B420692.png)
